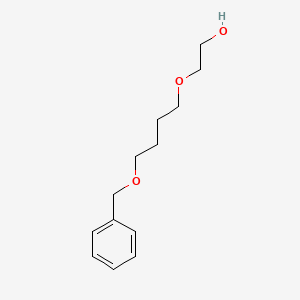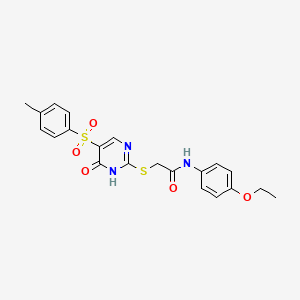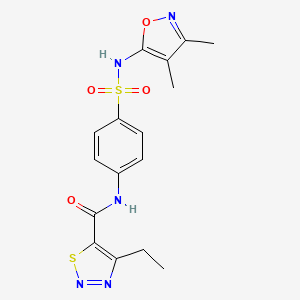
2-(4-Phenylmethoxybutoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenoxyethanol is an organic compound with the formula C6H5OC2H4OH. It is a colorless oily liquid that can be classified as a glycol ether and a phenol ether. It is a common preservative in vaccine formulations .
Synthesis Analysis
Phenoxyethanol is produced by the hydroxyethylation of phenol (Williamson synthesis), for example, in the presence of alkali-metal hydroxides or alkali-metal borohydrides .Chemical Reactions Analysis
Ethanol, a related compound, is produced by fermentation, which accounts for approximately 95% of the ethanol production. It is widely used as an additive to gasoline .Physical And Chemical Properties Analysis
Ethanol’s physical properties include a boiling point of 78.2 °C, a flash point of 13 °C, and solubility in water of 1000 mg/cm³. Its chemical properties include a heat of combustion of 1336.8 kJ/mol and a heat of formation of -277.05 kJ/mol .Wissenschaftliche Forschungsanwendungen
Biokraftstoffproduktion
Es besteht ein wachsendes Interesse an der Verwendung thermophiler Bakterien für die Produktion von Bioethanol aus komplexer lignocellulosehaltiger Biomasse, da diese bei höheren Betriebstemperaturen arbeiten und eine breite Substratpalette nutzen können . Während „2-(4-Phenylmethoxybutoxy)ethanol“ nicht direkt erwähnt wird, könnte es möglicherweise als Lösungsmittel oder Reaktant an dem Prozess beteiligt sein.
Weichmacherproduktion
Die Verbindung könnte möglicherweise bei der Produktion von Weichmachern verwendet werden . Weichmacher sind Additive, die die Plastizität oder die Viskosität eines Materials erhöhen und üblicherweise bei der Herstellung flexibler Kunststoffprodukte verwendet werden.
Schmiermittelproduktion
Eine weitere mögliche Anwendung von „this compound“ könnte die Produktion von Schmiermitteln sein . Schmiermittel sind Stoffe, die verwendet werden, um die Reibung zwischen Oberflächen in Kontakt zu reduzieren, wodurch die bei der Bewegung der Oberflächen erzeugte Wärme verringert wird.
Tensidproduktion
Tenside sind Verbindungen, die die Oberflächenspannung zwischen zwei Flüssigkeiten oder zwischen einer Flüssigkeit und einem Feststoff senken. „this compound“ könnte möglicherweise bei der Produktion von Tensiden verwendet werden .
Wirkmechanismus
The mechanism of action of PBME is not fully understood, but it is believed to interact with biological molecules through hydrogen bonding and hydrophobic interactions. PBME has been found to form stable complexes with proteins and other biological molecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
PBME has been found to have a wide range of biochemical and physiological effects. It has been shown to enhance the stability of proteins, prevent aggregation of biological molecules, and protect cells from damage during freezing and thawing. PBME has also been found to have antioxidant properties, which can help protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
PBME has several advantages for lab experiments, including its ability to stabilize proteins and other biological molecules, and its compatibility with a wide range of experimental conditions. However, PBME can also have limitations, such as its potential toxicity at high concentrations and its interference with some analytical techniques.
Zukünftige Richtungen
There are several future directions for the research on PBME, including the development of new synthesis methods, the investigation of its interactions with biological molecules, and the exploration of its potential applications in biotechnology and medicine. PBME has the potential to be a valuable tool for scientific research and could have important applications in the development of new therapies and diagnostic tools.
Conclusion:
In conclusion, PBME is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure PBME, and its scientific research applications are wide-ranging. PBME has a unique mechanism of action, and its biochemical and physiological effects make it a valuable tool for scientific research. While PBME has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for the research on PBME, and it has the potential to be a valuable tool for the development of new therapies and diagnostic tools.
Synthesemethoden
The synthesis of PBME involves the reaction of 4-phenylmethoxybutanol with ethylene oxide in the presence of potassium hydroxide. The resulting product is then purified through distillation and recrystallization to obtain pure PBME. This process has been optimized to produce high yields of PBME with purity greater than 99%.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(4-phenylmethoxybutoxy)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c14-8-11-15-9-4-5-10-16-12-13-6-2-1-3-7-13/h1-3,6-7,14H,4-5,8-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKDALPBEKHWMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCOCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2361118-95-6 |
Source


|
| Record name | 2-[4-(benzyloxy)butoxy]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Cyclohexyl-2-(5-furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2389392.png)

![N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenecarboxamide](/img/structure/B2389395.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2389400.png)
![(E)-4-(Dimethylamino)-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-N-methylbut-2-enamide](/img/structure/B2389401.png)
![4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2389402.png)
![N-(2-methoxy-2-(2-methoxyphenyl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2389403.png)

![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B2389405.png)

![(2-Bromophenyl)-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2389410.png)
![3-(4-ethoxyphenyl)-5,6-dimethyl-1-(4-nitrobenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2389411.png)
